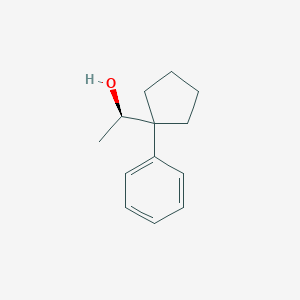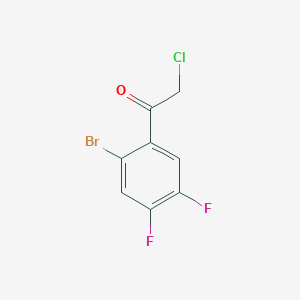
3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the triazole ring in the structure imparts unique chemical properties, making it a valuable scaffold in drug design and development.
Métodos De Preparación
The synthesis of 3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with formic acid to yield the triazole ring. The resulting intermediate is then alkylated with 3-bromopropan-1-amine to obtain the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Análisis De Reacciones Químicas
3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
Aplicaciones Científicas De Investigación
3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its use as an anticancer agent, antifungal agent, and enzyme inhibitor.
Mecanismo De Acción
The mechanism of action of 3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 3-(3-Cyclopentyl-1-methyl-1h-1,2,4-triazol-5-yl)propan-1-amine include other 1,2,4-triazole derivatives such as:
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione
These compounds share the triazole ring structure but differ in their substituents, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific cyclopentyl and propan-1-amine substituents, which confer distinct pharmacological properties .
Propiedades
Fórmula molecular |
C11H20N4 |
|---|---|
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
3-(5-cyclopentyl-2-methyl-1,2,4-triazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H20N4/c1-15-10(7-4-8-12)13-11(14-15)9-5-2-3-6-9/h9H,2-8,12H2,1H3 |
Clave InChI |
FORWJDZSEZJOBG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=N1)C2CCCC2)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















